molecular formula C22H24N2O5S B2436847 Fmoc-Met-Gly-OH CAS No. 77275-43-5

Fmoc-Met-Gly-OH

Cat. No.: B2436847
CAS No.: 77275-43-5
M. Wt: 428.5
InChI Key: VPZQIQAXTFVIOD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Met-Gly-OH: is a compound used in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a methionine-glycine dipeptide. The Fmoc group is a base-labile protecting group commonly used to protect the amino group of amino acids during peptide synthesis. The methionine-glycine dipeptide is a sequence of two amino acids, methionine and glycine, linked by a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-Gly-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Mechanism of Action

The mechanism of action of Fmoc-Met-Gly-OH involves its role as a protected dipeptide in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine form of the dipeptide can participate in further coupling reactions to form longer peptide chains .

Comparison with Similar Compounds

Uniqueness: Fmoc-Met-Gly-OH is unique due to the presence of methionine, which contains a sulfur atom, making it susceptible to oxidation and providing unique chemical properties. The combination of methionine and glycine in the dipeptide sequence offers specific structural and functional characteristics that are valuable in peptide synthesis .

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZQIQAXTFVIOD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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